molecular formula C60H60Cl2N8O17P2 B12750860 Einecs 278-832-0 CAS No. 78098-92-7

Einecs 278-832-0

Cat. No.: B12750860
CAS No.: 78098-92-7
M. Wt: 1298.0 g/mol
InChI Key: FGVZHRXVOMZZOH-DTSQZMQMSA-N
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Description

Overview of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide in Contemporary Chemical Science

Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, identified by Einecs number 278-832-0 and CAS number 162881-26-7, is a significant compound in modern chemical science, primarily recognized for its role as a photoinitiator. apolloscientific.co.uksigmaaldrich.com Also known by the acronym BAPO, this bisacylphosphine oxide is instrumental in initiating radical polymerization processes upon exposure to light, particularly in the near-UV and visible light ranges. rsc.orgmdpi.com Its molecular structure, featuring a phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two 2,4,6-trimethylbenzoyl groups, underpins its photochemical activity. sigmaaldrich.comnih.gov

In contemporary research, BAPO is extensively studied for its high efficiency in initiating the polymerization of various monomers. rsc.orgresearchgate.net This efficiency stems from its ability to undergo α-cleavage upon irradiation, generating two distinct types of free radicals: a phosphinoyl radical and two 2,4,6-trimethylbenzoyl (mesitoyl) radicals. rsc.org This dual radical generation contributes to a rapid and effective polymerization process. Its absorption spectrum, extending from 350 nm to 420 nm, makes it particularly suitable for curing systems that utilize LED light sources, which are increasingly favored for their energy efficiency and safety. rsc.orggoogle.com

The compound's utility is prominently featured in the formulation of dental composites, where it enhances both the rate and degree of polymerization. apolloscientific.co.uksigmaaldrich.comtoxby.design Furthermore, its applications extend to the preparation of polymer-based ceramic materials for high-temperature sensors and in various industrial settings, including inks, coatings, adhesives, and 3D printing resins. sigmaaldrich.comresearchgate.neteuropa.eu The ongoing research into BAPO and its derivatives aims to overcome limitations such as migration and oxygen inhibition, further expanding its applicability in advanced materials and manufacturing processes. radtech.org

Historical Context and Evolution of Research on Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

The development of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) is rooted in the broader history of phosphine (B1218219) and its derivatives, which began to see large-scale production in the mid-to-late 1970s. researchgate.net The initial focus was on overcoming the challenges associated with the handling of phosphine, a pyrophoric and highly toxic gas. researchgate.net This led to the exploration of more stable phosphine derivatives, including phosphine oxides.

The specific field of photopolymerization, where BAPO has become a key player, has been an area of intensive research for several decades, with a significant focus on developing highly efficient photoinitiators. dcu.ie The first generation of widely used photoinitiators for white pigmented lacquers were monoacylphosphine oxides (MAPOs), such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO). dcu.ieacs.org These compounds were a significant advancement as they addressed the yellowing issue associated with previous initiator systems. acs.org

However, for more demanding applications, such as highly pigmented white lacquers or thicker coatings, MAPOs proved to be insufficient. acs.org This limitation drove the development of a new class of photoinitiators: the bisacylphosphine oxides. BAPO, also known as Irgacure 819, emerged from this research as a superior alternative, demonstrating enhanced performance in these challenging applications. dcu.ieacs.org The evolution from MAPOs to BAPOs represents a significant step in tailoring photoinitiator properties to meet specific industrial needs, particularly in the curing of pigmented systems. acs.org More recent research has continued to build upon this foundation, synthesizing novel BAPO derivatives to improve properties like solubility and reduce migration. radtech.orgbeilstein-journals.org

Theoretical Frameworks and Conceptual Models Pertaining to Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

The function of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) as a photoinitiator is understood through the theoretical framework of photochemistry and free-radical polymerization. The core concept is the molecule's ability to absorb light energy and subsequently undergo a chemical change that generates reactive species.

BAPO is classified as a Type I photoinitiator , which means it undergoes unimolecular bond cleavage upon excitation to form free radicals. researchgate.net The key photochemical process is the Norrish Type I cleavage . researchgate.net This model describes the homolytic cleavage of the carbon-phosphorus (C-P) bond, which is the weakest bond in the excited molecule.

The process can be conceptualized as follows:

Light Absorption: The BAPO molecule absorbs a photon of light, typically in the 350-420 nm range, promoting it to an excited singlet state. rsc.orggoogle.com

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state. researchgate.net

α-Cleavage: From the triplet state, the molecule undergoes α-cleavage of the C-P bond. researchgate.net This is a highly efficient process for acylphosphine oxides.

Radical Generation: This cleavage results in the formation of two types of radicals: a phosphinoyl radical and two 2,4,6-trimethylbenzoyl radicals. rsc.org

The generation of these distinct radicals is a key feature of the conceptual model for BAPO's high efficiency. Both radical types are capable of initiating polymerization by attacking the double bonds of monomer units, thus starting the polymer chain growth. rsc.org

Theoretical calculations, such as those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to model and predict the absorption spectra and photochemical behavior of BAPO and its derivatives. researchgate.net These computational models help in understanding how modifications to the molecular structure, such as changing substituents on the phosphorus atom or the benzoyl rings, can influence the initiator's absorption properties and radical generation efficiency. researchgate.net These theoretical frameworks are crucial for designing new and improved photoinitiators with tailored properties.

Current Research Paradigms and Future Directions in Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Studies

Current research on Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) and related phosphine oxides is focused on enhancing their performance, expanding their applications, and addressing existing limitations. A major paradigm is the development of novel acylphosphine oxide structures to improve properties for specific, demanding applications, particularly in the context of LED curing and 3D printing. google.comradtech.org

Key Research Areas and Future Directions:

Improving Surface Cure and Overcoming Oxygen Inhibition: A significant challenge for acylphosphine oxides, including BAPO, is the inhibition of surface cure by atmospheric oxygen. radtech.org Current research is actively developing novel phosphine oxide derivatives that are less susceptible to oxygen inhibition, which is particularly important for curing thin films and for use with lower-energy LED light sources. radtech.org

Low Migration Photoinitiators: For applications in food packaging and biomedical devices, there is a strong need for photoinitiators with low migration potential to prevent contamination. google.comacs.org Future research will likely focus on synthesizing higher molecular weight or polymerizable BAPO derivatives that can be covalently bound into the polymer network, thus minimizing migration. google.com

Water-Soluble Derivatives: The synthesis of water-soluble BAPO derivatives is a key objective for applications in hydrogels and other aqueous formulations. beilstein-journals.orgethz.ch This involves introducing hydrophilic moieties into the BAPO structure to enhance its solubility in polar solvents. beilstein-journals.org

Vat Photopolymerization (3D Printing): BAPO has been identified as a highly accurate photoinitiator for vat photopolymerization. researchgate.net Future studies will continue to optimize resin formulations containing BAPO and its derivatives for higher resolution, faster printing speeds, and improved mechanical properties of the printed objects, especially for use with 405 nm LED-based 3D printers. researchgate.netresearchgate.netethz.ch

Computational Design and Mechanistic Studies: Advanced computational methods like DFT will continue to be used to predict the properties of new phosphine oxide structures before their synthesis. researchgate.net Furthermore, detailed mechanistic studies using techniques like time-resolved EPR (TR-EPR) and Chemically Induced Dynamic Nuclear Polarization (CIDNP) will provide deeper insights into the radical generation processes, guiding the design of more efficient initiators. radtech.org

Broader Applications: While prominent in dental composites and coatings, researchers are exploring the use of phosphine oxide initiators in other advanced materials, such as functionalized nanoparticles and specialized electroluminescent materials. windows.netmagtech.com.cn

Significance of Phosphine Oxide Derivatives in Advanced Materials and Chemical Synthesis

Phosphine oxide derivatives represent a versatile and highly significant class of organophosphorus compounds with broad applications in both advanced materials and chemical synthesis. uw.edu.plrsc.org Their utility stems from the unique electronic and structural properties conferred by the phosphoryl group (P=O).

In Advanced Materials:

Photoinitiators for Polymerization: As exemplified by BAPO, acylphosphine oxides are crucial as Type I photoinitiators for free-radical polymerization. rsc.orgradtech.org Their high efficiency and photobleaching properties make them ideal for curing pigmented coatings, dental composites, and 3D printing resins, enabling the fabrication of complex and high-performance polymer-based materials. sigmaaldrich.commdpi.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The strong electron-withdrawing nature of the phosphine oxide group makes these derivatives excellent host and electron-transporting materials in phosphorescent OLEDs. magtech.com.cnrsc.org Their use has led to the development of highly efficient red, green, and blue OLEDs with high quantum efficiencies. The tetrahedral geometry around the phosphorus atom also helps in creating amorphous thin films, which is beneficial for device performance. rsc.org

Flame Retardants: Organophosphorus compounds, including phosphine oxides, are used as flame retardants in various polymers. uw.edu.plnippon-chem.co.jp

Nanomaterial Functionalization: Phosphine oxide ligands are used to stabilize and functionalize nanoparticles, such as gold nanoparticles (AuNPs). windows.netrsc.org This functionalization is critical for applications in catalysis, sensing, and biomedical imaging. rsc.org

In Chemical Synthesis:

Catalysts and Ligands: While phosphines (P(III) compounds) are more common as ligands for transition metal catalysts, phosphine oxides (P(V) compounds) also find use. uw.edu.plmdpi.com They can act as pre-catalysts or be used in heterogeneous catalysis where they are anchored to supports like carbon nanotubes. mdpi.com

Reagents and Byproducts in Key Reactions: Phosphine oxides are often the thermodynamic endpoint and byproduct of many important synthetic transformations that use phosphines as reagents, such as the Wittig, Staudinger, and Mitsunobu reactions. uw.edu.pltsijournals.com Developing catalytic versions of these reactions often involves the in-situ reduction of the phosphine oxide byproduct back to the active phosphine. mdpi.com

Solvent Extraction: Certain phosphine oxides, like tri-n-octylphosphine oxide (TOPO), are effective reagents for the solvent extraction of metals, including rare earth elements and uranium. researchgate.netnippon-chem.co.jp

The ongoing research into the synthesis of new phosphine oxide derivatives continues to expand their significance, enabling advancements in materials science, electronics, catalysis, and synthetic methodology. rsc.orgmdpi.comtsijournals.com

Interactive Data Table: Properties of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

PropertyValueSource
Einecs Number 278-832-0 europa.eu
CAS Number 162881-26-7 sigmaaldrich.com
Molecular Formula C26H27O3P sigmaaldrich.comnih.gov
Molecular Weight 418.46 g/mol sigmaaldrich.comtoxby.design
IUPAC Name [phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone nih.gov
Melting Point 131-135 °C sigmaaldrich.com
Appearance Powder sigmaaldrich.com
Solubility Soluble in acetone, acetonitrile, toluene (B28343), and hexanediol (B3050542) diacrylate sigmaaldrich.com
Primary Function Photoinitiator apolloscientific.co.uksigmaaldrich.com

Properties

CAS No.

78098-92-7

Molecular Formula

C60H60Cl2N8O17P2

Molecular Weight

1298.0 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate

InChI

InChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-47(49(82-52)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40)87-89(76,85-46-19-12-10-17-44(46)62)81-34-50-48(30-51(83-50)69-32-37(3)56(72)68-59(69)74)86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1

InChI Key

FGVZHRXVOMZZOH-DTSQZMQMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry of Phenyl Bis 2,4,6 Trimethylbenzoyl Phosphine Oxide

Comprehensive Analysis of Organic Synthesis Techniques for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Production

The production of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide can be achieved through several organic synthesis routes, primarily involving the formation of phosphorus-carbon bonds through acylation and phosphorylation reactions, followed by an oxidation step.

Detailed Examination of Condensation Reactions in Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Synthesis

One notable synthetic route involves a condensation reaction between a phosphorus-containing precursor and a derivative of 2,4,6-trimethylbenzoic acid. A specific example is the reaction of 2,4,6-trimethylbenzaldehyde (B22134) with phenylphosphine (B1580520) oxide in the presence of a catalyst. thieme-connect.comgoogle.com This method is advantageous as it can be performed as a continuous reaction without the need for extraction and solvent replacement. thieme-connect.com The initial addition reaction is typically carried out at low temperatures, for instance, between 5-10°C, followed by a gradual increase in temperature to complete the reaction. google.com The resulting intermediate, a di-hydroxy phosphine (B1218219) oxide, is then oxidized to yield the final product. google.com This approach is considered environmentally friendly and suitable for industrial-scale production, with potential total yields exceeding 80%. google.com

Another condensation strategy involves reacting diphenylphosphine (B32561) oxide with 2,4,6-trimethylbenzaldehyde. This reaction, carried out in a solvent like dichloromethane, is followed by oxidation with hydrogen peroxide in the presence of a catalyst such as ammonium (B1175870) metavanadate to produce the related compound, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, with high yields. chemicalbook.com While not the title compound, this reaction illustrates the utility of condensation pathways in the synthesis of acylphosphine oxides.

Exploration of Phosphorylation and Acylation Pathways

The most common synthetic strategies for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide rely on the acylation of a phenylphosphine derivative. google.com These pathways can be broadly categorized based on the starting phosphorus precursor.

A primary route starts with phenylphosphine (PhPH₂). In this method, phenylphosphine is treated with a strong base, such as an alkali metal hydride (e.g., sodium hydride) or an alkali metal alkoxide (e.g., potassium tert-butoxide), to form a phenylphosphine metallide intermediate. google.com This nucleophilic intermediate then undergoes acylation via reaction with two equivalents of 2,4,6-trimethylbenzoyl chloride. The resulting bis(2,4,6-trimethylbenzoyl)phenylphosphine is subsequently oxidized, typically with hydrogen peroxide, to give the final phosphine oxide product. google.comgoogle.com This method has been reported to achieve high yields of around 90% and high purity of over 99%. google.com

An alternative pathway utilizes phenyl phosphorus dichloride (PhPCl₂) as the starting material. wipo.intbeilstein-journals.org In this approach, the PhPCl₂ is reduced with an alkali metal, such as sodium or lithium, to generate a reactive phenylphosphine metallide species. wipo.intbeilstein-journals.org This intermediate is then acylated with 2,4,6-trimethylbenzoyl chloride, followed by oxidation to yield Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide. wipo.int Some variations of this method require stringent temperature control, especially when butyllithium (B86547) is used, with temperatures as low as -40°C being necessary.

Regioselectivity and Stereoselectivity in Synthetic Approaches

In the synthesis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, regioselectivity is primarily concerned with the formation of the P-C bonds between the phosphorus atom and the carbonyl carbon of the two 2,4,6-trimethylbenzoyl groups. The synthetic methods described, involving the acylation of a phenylphosphine dianion or its equivalent, are inherently regioselective, as the nucleophilic phosphorus center preferentially attacks the electrophilic carbonyl carbon of the acyl chloride.

Stereoselectivity in this context refers to the control of the stereochemistry at the phosphorus center, which is a stereogenic center in this molecule. While many industrial syntheses produce a racemic mixture of the P-chiral phosphine oxide, there is growing interest in the asymmetric synthesis of P-stereogenic phosphine oxides for applications in asymmetric catalysis. sioc-journal.cnresearcher.life Methodologies for achieving stereoselectivity often involve the use of chiral auxiliaries or chiral catalysts. thieme-connect.comnih.gov For instance, a general approach for the asymmetric synthesis of P-chiral phosphine oxides involves the sequential nucleophilic substitution on a versatile chiral phosphinyl transfer agent, 1,3,2-benzoxazaphosphinine-2-oxide. nih.govacs.org This method allows for the synthesis of sterically diverse P-chiral phosphine oxides with high diastereoselectivity. nih.govacs.org Nickel-catalyzed asymmetric cross-coupling reactions have also been developed for synthesizing P-stereogenic phosphine oxides, demonstrating the potential for catalytic enantioselective approaches. researchgate.net

Investigation of Novel Synthetic Routes and Process Optimization Strategies for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

Ongoing research focuses on developing more efficient, cost-effective, and environmentally benign synthetic routes for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, with an emphasis on green chemistry principles and catalytic innovations.

Green Chemistry Principles in Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Synthesis

Several synthetic methods for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide have been designed with green chemistry principles in mind. Key objectives include maximizing atom economy, avoiding hazardous reagents, and minimizing waste.

Patented methods highlight processes that are low-cost, easy to operate, and result in high yields, making them suitable for industrialization. google.comgoogle.com For example, the route starting from phenylphosphine and 2,4,6-trimethylbenzoyl chloride is promoted as environmentally friendly due to its high yield (around 90%) and the clean nature of the reaction products, which simplifies purification. google.com Furthermore, some procedures allow for the recycling of reagents. For instance, when sodium hexamethyldisilazide is used as the base, the resulting hexamethyldisilazane (B44280) byproduct can be recovered and reused to prepare the base, thus saving costs and reducing environmental impact. google.com The use of 2,4,6-trimethylbenzaldehyde as a starting material is also presented as a greener alternative, as it avoids the use of more toxic and expensive precursors. google.com

Below is a table summarizing the yields of various synthetic routes for acylphosphine oxides, illustrating the efficiency of these methods.

Starting MaterialsProductReported YieldReference
Phenylphosphine, 2,4,6-trimethylbenzoyl chloridePhenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide~90% google.com
2,4,6-trimethylbenzaldehyde, Phenylphosphine oxidePhenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide>80% google.com
Phenyl phosphorus dichloride, 2,4,6-trimethylbenzoyl chloridePhenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide55-65%
Diphenylphosphine oxide, 2,4,6-trimethylbenzaldehydeDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide98% chemicalbook.com

Catalytic Approaches and Reaction Accelerators

Catalysts and reaction accelerators play a crucial role in enhancing the efficiency and selectivity of the synthesis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide.

In the condensation reaction of 2,4,6-trimethylbenzaldehyde and phenylphosphine oxide, various catalysts can be employed, including mineral alkalis, sodium alkoxides, and amines (primary, secondary, or tertiary). google.com For the subsequent oxidation step, vanadium catalysts such as V(IV)(acac)₂ have been used. google.com

In the routes starting from phenyl phosphorus dichloride, a catalyst composed of a mixture of potassium tert-butoxide and serine has been reported to give good catalytic effect and higher yields. wipo.int The use of alkaline compounds is fundamental in the acylation pathways starting from phenylphosphine, where they act as bases to deprotonate the phosphine, thereby activating it for nucleophilic attack. A range of bases has been explored, including alkali metal hydrides (sodium hydride, potassium hydride, lithium hydride), alkaline earth metal hydrides (calcium hydride), and alkali metal alkoxides (sodium tert-butoxide, potassium tert-butoxide). google.com

The table below provides examples of catalysts and bases used in the synthesis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide and related compounds.

Reaction TypeCatalyst/BaseFunctionReference
Condensation of aldehyde and phosphine oxideMineral alkali, sodium alkoxide, aminesCatalyst for C-P bond formation google.com
Oxidation of di-hydroxy phosphine intermediateV(IV)(acac)₂Oxidation catalyst google.com
Reduction, condensation, and oxidation from PhPCl₂Potassium tert-butoxide and serine mixtureCatalyst system wipo.int
Acylation of phenylphosphineSodium hydride, potassium tert-butoxide, sodium hexamethyldisilazideBase for phosphine activation google.com
Oxidation of phosphine intermediateHydrogen peroxideOxidizing agent google.comgoogle.com

Precursor Compound Analysis and Derivatization in Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Production

The production of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide relies on the careful selection and analysis of its key precursors. The most common synthetic strategies involve the reaction of a phosphorus-containing precursor with a trimethylbenzoyl derivative.

Several patented methods highlight different approaches to the synthesis, each with its own set of precursors. One common route starts with phenylphosphine (PH3C6H5) , which is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of an alkaline compound. google.com This reaction forms an intermediate that is subsequently oxidized to yield the final product. google.com Another approach utilizes phenyl phosphorus dichloride (Cl2PC6H5) as the initial phosphorus source. wipo.int In this method, phenyl phosphorus dichloride undergoes reduction and condensation with 2,4,6-trimethylbenzoyl chloride. wipo.int A third significant pathway begins with 2,4,6-trimethylbenzaldehyde and phenylphosphine oxide . google.com These precursors undergo a condensation reaction followed by oxidation. google.com

The purity and reactivity of these precursors are paramount for achieving a high yield and purity of the final product. Analytical techniques such as NMR spectroscopy and chromatography are essential for verifying the quality of the starting materials before their use in synthesis.

Derivatization of the precursor compounds is a key strategy for modifying the properties of the final photoinitiator. For instance, the poor solubility of many commercial bisacylphosphine oxides in aqueous and polar solvent formulations can be a significant limitation. nih.gov Research into tailor-made photoinitiators has led to the synthesis of derivatives with improved solubility. One such example, although not of the title compound itself, is the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide. nih.gov This was achieved by starting with a derivatized precursor, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid , which was etherified with 2-(allyloxy)ethanol . nih.gov This modification introduced a polar ether linkage, enhancing the solubility of the resulting photoinitiator in more polar media. nih.gov Such derivatization strategies showcase the potential to fine-tune the physical and chemical properties of BAPO photoinitiators for specific applications.

Precursor CompoundSynthetic RouteReference
PhenylphosphineReaction with 2,4,6-trimethylbenzoyl chloride google.com
Phenyl phosphorus dichlorideReduction and condensation with 2,4,6-trimethylbenzoyl chloride wipo.int
2,4,6-trimethylbenzaldehydeCondensation with phenylphosphine oxide google.com
3-(chloromethyl)-2,4,6-trimethylbenzoic acidDerivatization to improve solubility nih.gov

Computational Chemistry in Synthetic Pathway Prediction for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

While specific computational studies on the synthetic pathway prediction for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide are not extensively documented in publicly available literature, computational chemistry offers powerful tools for understanding and optimizing the synthesis of related phosphine oxides. Techniques such as Density Functional Theory (DFT) and molecular mechanics are employed to model reaction mechanisms, predict the stability of intermediates, and evaluate the feasibility of different synthetic routes. mdpi.comcam.ac.uk

For the synthesis of phosphine oxides in general, computational models can be used to investigate the electronic and steric effects of substituents on reactivity. rsc.org For example, in the synthesis of novel phosphine oxide photoinitiators, molecular modeling can predict the maximum absorption wavelengths and molar extinction coefficients, which are crucial properties for a photoinitiator. mdpi.com These predictions can guide the design of new derivatives with enhanced light absorption in the desired spectral range. mdpi.com

Furthermore, computational studies can elucidate reaction mechanisms. For instance, in the synthesis of heteroleptic alkylphosphine oxides, computational analysis can help to understand the selectivity of P-C versus O-C bond formation. acs.org In the context of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide synthesis, computational methods could be applied to:

Model the initial reaction between the phosphorus precursor and the trimethylbenzoyl derivative to identify the most likely reaction pathway and transition states.

Calculate the thermodynamic and kinetic parameters of different synthetic routes to predict which will be the most efficient.

Simulate the effect of different solvents and catalysts on the reaction yield and selectivity.

Predict the spectroscopic properties (e.g., NMR spectra) of intermediates and the final product to aid in their identification and characterization. cam.ac.uk

The application of these computational tools can significantly accelerate the development of new and improved synthetic methodologies for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide and other valuable phosphine oxide compounds.

Scale-Up Considerations and Industrial Synthesis Methodologies for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

The industrial synthesis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide requires methodologies that are not only high-yielding but also cost-effective, safe, and environmentally friendly. Several patented methods address these scale-up considerations.

One prominent industrial method involves the reaction of phenylphosphine with 2,4,6-trimethylbenzoyl chloride. google.com This method is favored for its operational simplicity, high yield (around 90%), and the high purity of the final product (over 99%). google.com The reaction conditions are mild, avoiding the need for extremely low temperatures, which can be costly to maintain on an industrial scale. google.com The process is also described as environmentally friendly, with clean and singular by-products, minimizing environmental impact. google.com

Another industrial approach utilizes phenyl phosphorus dichloride as a starting material. wipo.int A key aspect of this process is the use of a specific catalyst system and the execution of all reaction steps under a protective nitrogen atmosphere to ensure safety. wipo.int The use of powdered metal sodium in a toluene (B28343) solvent is also a feature of this method, which is designed for high catalytic effect and yield. wipo.int

A third route, starting from 2,4,6-trimethylbenzaldehyde and phenylphosphine oxide, is noted for its low cost and suitability for industrialization. google.com A significant advantage of this process is that it can be carried out as a continuous reaction without the need for extraction and solvent replacement steps, which simplifies the manufacturing process and reduces waste. google.com

Key considerations for the industrial synthesis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide are summarized in the table below:

ConsiderationMethodologies and ImprovementsReference
Yield and Purity Optimization of reaction conditions to achieve yields of ~90% and purity >99%. google.com
Cost-Effectiveness Use of inexpensive and readily available raw materials like 2,4,6-trimethylbenzaldehyde. google.com
Safety Reactions conducted under inert atmospheres (e.g., nitrogen) to handle reactive intermediates safely. wipo.int
Environmental Impact Development of processes with clean by-products and minimal waste; avoiding the use of highly toxic reagents. google.comgoogle.com
Process Simplification Implementation of continuous reaction processes to eliminate steps like extraction and solvent replacement. google.com

These industrial methodologies demonstrate a commitment to developing sustainable and efficient processes for the large-scale production of this important photoinitiator.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Phenyl Bis 2,4,6 Trimethylbenzoyl Phosphine Oxide

In-depth Analysis of Photochemical Reaction Mechanisms of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

The primary function of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is to initiate radical polymerization upon exposure to light, a process central to its use in UV-curable coatings, inks, dental resins, and 3D printing. bgsu.edusigmaaldrich.compolito.it

Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide operates as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon light absorption to generate free radicals. The core mechanism is an α-cleavage of the carbon-phosphorus (P-C) bond. rsc.org

Upon absorbing light in the near UV-visible spectrum, the molecule is promoted to an excited singlet state. researchgate.net While cleavage can occur from this state, it is understood that intersystem crossing to an excited triplet state is a key step, with subsequent α-cleavage occurring from this triplet state. researchgate.netnih.gov This cleavage process is highly efficient and results in the formation of two distinct and highly reactive radical species: a phosphinoyl radical and two 2,4,6-trimethylbenzoyl (mesitoyl) radicals. nih.gov

The reaction can be summarized as follows:

Photo-excitation: BAPO + hν (light) → [BAPO]* (Excited State)

α-Cleavage: [BAPO]* → C₆H₅P(=O)(•)CO-C₆H₂ (CH₃)₃ + •CO-C₆H₂ (CH₃)₃

Both the phosphinoyl and the benzoyl radicals are capable of initiating the polymerization of unsaturated monomers, such as acrylates. nih.gov This dual-radical generation contributes to the high efficiency of BAPO as a photoinitiator. Furthermore, the process leads to photobleaching, where the absorption band of the initiator is destroyed, which is advantageous for curing thick or pigmented films as it allows light to penetrate deeper into the material. bgsu.edu

Kinetic studies of photopolymerization processes utilizing Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide have provided significant insights into its efficiency and the factors governing the curing process. In studies involving dental resins, BAPO used as a standalone photoinitiator demonstrated a higher polymerization rate and greater monomer conversion compared to systems using camphorquinone (B77051) (CQ) with an amine co-initiator. When combined with other co-initiators like ethyl-dimethylamino benzoate (B1203000) (EDAB) and diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHFP), a ternary system of BAPO+EDAB+DPIHFP showed the highest rate of polymerization and conversion in a short photo-activation time. kent.ac.uk

The kinetics of free-radical polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) initiated by BAPO have been investigated both experimentally and theoretically. nih.govchemicalbook.com Kinetic models that account for diffusion-controlled processes and various termination pathways (bimolecular reaction and primary radical termination) show excellent agreement with experimental data. nih.govchemicalbook.com These studies reveal that the propagation rate constant (k_p) remains steady until the polymer network begins to form, at which point it decreases due to diffusion limitations (the glass effect). chemicalbook.com

The concentration of the photoinitiator also plays a crucial role. Research has shown that increasing the concentration of BAPO in a formulation generally leads to an increase in both the reactivity of the resin and the accuracy of the resulting cured part in vat photopolymerization processes. researchgate.net

The photoreactivity of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is intrinsically linked to its light absorption characteristics and the intensity of the incident light.

Influence of Wavelength: BAPO exhibits a broad absorption spectrum in the near-UV and visible light regions, typically ranging from 365 nm to 420 nm. sigmaaldrich.comrsc.org Its maximum absorption wavelength (λ_max) is reported to be around 395-405 nm. ethz.ch This allows it to be effectively activated by various light sources, including mercury lamps and, notably, LED lamps that emit at or near 405 nm. rsc.org The ability to absorb longer wavelengths makes BAPO particularly suitable for curing pigmented systems, as it can be activated by light that is not absorbed by the pigment. bgsu.edu

Influence of Light Intensity: Light intensity has a profound effect on the polymerization kinetics. Studies on HEMA polymerization show that a higher light intensity increases the rate of polymerization. chemicalbook.com This is because a higher photon flux leads to a greater rate of photoinitiator decomposition and thus a higher concentration of initiating radicals. However, light intensity also influences the termination mechanism. At relatively low light intensities (below 1 mW/cm²), primary radical termination is the dominant pathway. nih.govchemicalbook.com At higher intensities, bimolecular termination between growing polymer chains becomes more significant. chemicalbook.com The increased rate of polymerization at high intensities can lead to the formation of shorter polymer chains. chemicalbook.com

ParameterInfluence on Photoreactivity of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxideResearch Findings
Wavelength Determines the efficiency of light absorption and initiation.Effective absorption range is ~365-420 nm, with a λ_max around 405 nm. sigmaaldrich.comethz.chresearchgate.net Suitable for UV and, particularly, visible light LED curing sources. rsc.org
Light Intensity Directly impacts the rate of radical generation and overall polymerization speed.Higher intensity increases the polymerization rate. chemicalbook.com It also affects the dominant termination mechanism, with primary radical termination being more significant at lower intensities. nih.govchemicalbook.com

Elucidation of Thermal Degradation Pathways of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

While primarily a photochemical agent, the thermal stability and degradation of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide are important considerations for its storage, formulation, and the stability of the final cured material. Generally, acylphosphine oxides are noted for their good thermal stability. nih.govethz.ch

Pyrolysis involves thermal decomposition in an inert atmosphere. While detailed mechanistic studies on the pyrolysis of pure Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide are not extensively documented in the reviewed literature, its use in formulations subjected to pyrolysis provides some context. For instance, biochar has been produced from materials containing BAPO via pyrolysis in a nitrogen atmosphere. polito.it The thermal stability of the compound is often highlighted as a positive attribute, suggesting that decomposition occurs at elevated temperatures. kent.ac.ukethz.ch Thermogravimetric analysis (TGA) is a technique used to assess such thermal stability, and has been referenced in the context of BAPO. googleapis.com It is known that some synthetic acylphosphine oxide photoinitiators can be unstable and decompose even at room temperature, though BAPO is considered relatively stable. rsc.org

Oxidative degradation occurs in the presence of an oxidizing agent, such as atmospheric oxygen, typically accelerated by heat or light. Safety data for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide indicates that the compound is stable under recommended storage conditions but is reactive with strong oxidizing agents. redox.com In the event of a fire, which represents a high-temperature oxidative environment, the compound is expected to decompose. redox.com The anticipated products of this thermal-oxidative degradation include oxides of carbon (carbon monoxide, carbon dioxide) and oxides of phosphorus, resulting from the breakdown of its organic and phosphine (B1218219) oxide structure. redox.com

Table of Compound Names

Trivial Name / EINECS No.Systematic Name
Einecs 278-832-0 / BAPO / Irgacure 819Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide
CQCamphorquinone
EDABEthyl-dimethylamino benzoate
DPIHFPDiphenyliodonium hexafluorophosphate
HEMA2-hydroxyethyl methacrylate
TPODiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Reactivity with Other Chemical Species and Complexation Behavior of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) is primarily known for the photochemical reactivity of its phosphorus-acyl bond, which undergoes homolytic cleavage upon UV irradiation to generate free radicals. However, the molecule also possesses other functional groups—a phosphine oxide, two carbonyls, and aromatic rings—that dictate its reactivity towards other chemical species under non-photolytic conditions.

Nucleophilic and Electrophilic Reactions

The reactivity of BAPO with nucleophiles and electrophiles is largely inferred from the chemistry of its functional groups and the reactions of its precursors. The central phosphorus atom is in its highest oxidation state (+5) and is part of a phosphine oxide group (P=O), making it electrophilic but generally resistant to nucleophilic attack unless activated. The carbonyl carbons are also electrophilic centers.

Reactivity of Precursors and Analogs: The synthesis of BAPO and related bis(acyl)phosphine oxides often involves the reaction of a nucleophilic phosphorus species with an electrophilic acyl chloride. For instance, the phospha-Michael addition, an atom-efficient method for P-C bond formation, showcases the reactivity of P-H bonds in precursor compounds. d-nb.info In this reaction, a primary or secondary phosphine acts as a nucleophile, adding to an activated carbon-carbon double bond (a Michael acceptor). d-nb.info Studies have shown that the addition of bis(mesitoyl)phosphine, a close structural analog to the precursor of BAPO, to Michael acceptors like methyl acrylate (B77674) is efficiently catalyzed by organic bases such as tetramethylguanidine (TMG) under mild conditions. d-nb.info

Another synthetic approach demonstrates the generation of a nucleophilic acylphosphide anion by reducing an acyl(chloro)phosphine. rsc.org This highly reactive nucleophile can then attack an electrophilic acyl chloride to form a dissymmetric bis(acyl)phosphine, which can be subsequently oxidized to the corresponding phosphine oxide. rsc.org

Reactivity of the Final Compound: Once formed, the P=O bond in BAPO is highly polarized and stable, generally requiring harsh conditions or specific reagents for reaction. The compound is known to be incompatible with strong oxidizing agents, strong acids, and strong bases. alfa-chemistry.com The phosphinoyl radical generated during photolysis is readily oxidized to a less reactive peroxy radical, a process that can be inhibited by the presence of tertiary amines.

The table below summarizes the inferred types of nucleophilic and electrophilic reactions based on the chemistry of BAPO and its related compounds.

Reaction TypeReactantsProduct TypeResearch Finding
Nucleophilic Addition Bis(mesitoyl)phosphine (precursor analog) + Michael Acceptor (e.g., methyl acrylate)Functionalized bis(acyl)phosphineThe phospha-Michael addition proceeds efficiently with catalytic amounts of an organic base (TMG), demonstrating the nucleophilic character of the P-H bond in the precursor. d-nb.info
Nucleophilic Acyl Substitution Acylphosphide anion (precursor analog) + Acyl ChlorideDissymmetric bis(acyl)phosphineThe highly nucleophilic phosphide (B1233454) anion readily attacks the electrophilic acyl chloride, forming a new P-C bond. rsc.org
Oxidation Bis(acyl)phosphineBis(acyl)phosphine oxide (BAPO)The precursor phosphine is oxidized, typically with hydrogen peroxide, to yield the final phosphine oxide product. d-nb.info

Coordination Chemistry and Ligand Properties

The ability of a molecule to act as a ligand is dependent on the presence of accessible lone pairs of electrons. In Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, potential coordination sites are the oxygen atoms of the phosphine oxide and carbonyl groups. However, the coordinating ability of phosphine oxides is generally weak and further diminished by the significant steric hindrance imposed by the two bulky 2,4,6-trimethylbenzoyl (mesitoyl) groups.

While BAPO itself is not typically used as a ligand, its direct precursor, the corresponding bis(acyl)phosphine, demonstrates notable coordination behavior. Research has shown that bis(acyl)phosphines can act as ligands to transition metals. ethz.ch For example, bis(mesitoyl)phosphine has been used to synthesize coordination complexes with metals like iron and tungsten. ethz.ch In these complexes, the phosphorus atom, with its lone pair of electrons, acts as the primary coordination site.

The oxidation of the phosphine to a phosphine oxide (P=O) in BAPO significantly reduces the Lewis basicity of the phosphorus atom. The remaining potential coordination sites are the oxygen atoms. The P=O oxygen can coordinate to hard Lewis acids, but its ability to do so is sterically hindered in BAPO. Consequently, the coordination chemistry of BAPO is not a prominent feature of its chemical profile, and it is not typically employed as a ligand in catalysis. Instead, related phosphine oxides may be used to generate organophosphine compounds through photoinduced reactions, which can then serve as ligands. alfa-chemistry.com

Compound TypeCoordination SiteMetal ExamplesLigand Properties
Bis(acyl)phosphine (BAPO Precursor)Phosphorus (P)Fe, WActs as an effective ligand, with the phosphorus lone pair coordinating to the metal center. ethz.ch
Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO)Oxygen (O)(Hypothetical)Generally a very weak and sterically hindered ligand; its coordination chemistry is not well-explored.

Theoretical and Computational Chemistry Approaches to Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Reaction Mechanisms

Computational chemistry provides invaluable insights into the reaction mechanisms, energetics, and electronic properties of molecules like BAPO, which are often difficult to probe experimentally, especially for short-lived transient species.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of photoinitiators. For BAPO, DFT calculations are crucial for understanding the mechanism of the primary photochemical event: the Norrish Type I α-cleavage of the phosphorus-acyl (P-C(O)) bond.

Upon absorption of UV light, the BAPO molecule is promoted to an excited singlet state (S₁), followed by a rapid intersystem crossing to a triplet state (T₁). acs.org The α-cleavage reaction occurs from this triplet state. acs.orgresearchgate.net DFT calculations are employed to model these electronic states and the potential energy surfaces along the P-C bond dissociation coordinate.

Key energetic parameters determined by DFT include:

Excitation Energies: Calculating the energy difference between the ground state (S₀) and the relevant excited states (S₁, T₁) to predict the UV-Vis absorption spectrum.

Bond Dissociation Enthalpy (BDE): Determining the energy required to homolytically cleave the P-C(O) bond in the excited state. For efficient photoinitiation, the bond cleavage enthalpy, calculated as ΔH = BDE - E(T₁), where E(T₁) is the energy of the triplet state, should be close to zero or negative.

Rotational Barriers: Computations have revealed that the efficiency of the α-cleavage can be influenced by the rotational barriers around the P-C(O) bond in the different electronic states, suggesting that molecular conformation plays a key role in the photochemical pathway. researchgate.net

These calculations help rationalize the high efficiency of BAPO as a photoinitiator and guide the design of new initiators with modified properties.

Computational MethodInvestigated PropertyKey Findings
DFT / TD-DFT Electronic transitions (UV-Vis Spectra)Predicts absorption wavelengths corresponding to S₀→S₁ transitions. For BAPO, this is in the near-UV range. researchgate.net
DFT (e.g., B3LYP) Excited state potential energy surfacesElucidates the pathway from the excited triplet state (T₁) to bond cleavage, confirming the α-cleavage mechanism. acs.orgresearchgate.net
DFT Reaction Energetics (ΔH)Calculates the favorability of the P-C(O) bond cleavage from the triplet state. Efficient cleavage requires ΔH ≤ 0 kcal/mol.

Molecular Dynamics Simulations of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Interactions

While DFT is excellent for studying the quantum mechanics of bond-breaking events, Molecular Dynamics (MD) simulations are used to model the behavior of an ensemble of molecules over time. MD simulations can provide insights into the physical interactions of the photoinitiator within a formulation before and during polymerization.

A study combining experiments with molecular simulations investigated the aggregation and crystal growth behavior of BAPO (referred to in the study as XBPO) in various solvents. nih.gov This work provides key insights into the physical interactions governing the initiator's behavior in solution. The findings include:

Solvent Effects: Solvents with high dipolarity and polarizability were found to promote the aggregation of BAPO crystals. nih.gov

Attachment Mechanism: The simulations indicated that crystal aggregation occurs preferentially on the high-energy (1 0 0) crystal face. nih.gov

Growth Mechanism: A "solvent-mediated growth mechanism" that combines features of oriented attachment and Ostwald ripening was proposed to explain the observed particle growth and aggregation. nih.gov

Such simulations are vital for understanding and controlling the solubility and dispersion of the photoinitiator in a given monomer or solvent system, which is critical for achieving uniform polymerization and final material properties. More broadly, MD frameworks have been developed to simulate the entire process of photo-induced free radical polymerization, from initiation to network formation, providing a powerful tool to connect molecular-level design parameters to macroscopic material properties. nih.govresearchgate.netacs.org

Environmental Fate, Transport, and Transformation Pathways of Phenyl Bis 2,4,6 Trimethylbenzoyl Phosphine Oxide

Sources and Release Mechanisms of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide into Environmental Compartments

The release of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide into the environment can occur from its manufacture, industrial use, and the lifecycle of products containing it. europa.eueuropa.eu

Industrial activities are a primary source of release for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide. Release can occur during the manufacturing of the substance itself. europa.eueuropa.eu Furthermore, its use in formulating mixtures and materials for various products contributes to environmental emissions. europa.eu

The compound is widely used in industrial settings for applications such as:

Inks and toners europa.eu

Coating products and paints europa.eunih.gov

Polymers europa.eu

Adhesives and sealants europa.eunih.gov

Fillers, putties, and plasters europa.eu

Paper chemicals and dyes europa.eu

Industrial processes involving this compound include its use as a processing aid and in the production of articles like wood products, fabricated metal products, furniture, and electronic equipment. europa.eu Workplace activities such as the transfer of the chemical, various closed processing methods, and laboratory work are also potential points of release. europa.eu While modern synthesis methods aim to be more environmentally friendly, historical manufacturing processes may have contributed to emissions. google.comgoogle.com

Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is incorporated into numerous long-life materials, from which it can be released over time. The rate of release from these materials is generally considered low. europa.eu

Indoor Applications: Release can occur from a variety of indoor items, including:

Flooring and furniture europa.eu

Construction materials europa.eu

Toys and electronic equipment europa.eu

Paper and cardboard products europa.eu

Leather products and footwear europa.eu

Outdoor Applications: The compound is also found in long-life materials used outdoors, such as metal, wooden, and plastic construction and building materials, presenting another pathway for environmental release. europa.eu Research indicates that unreacted photoinitiators have the potential to leach out of polymerized resins, such as those used in 3D printing and dental composites. researchgate.net

Accidental releases pose a significant risk for environmental contamination. Safety protocols for spills emphasize preventing the substance from entering drains, surface water, or groundwater. carlroth.comfarnell.com For large spills, containment measures such as diking are recommended, followed by pumping the product. carlroth.com Smaller residues can be managed by absorption with inert materials like sand or earth. carlroth.com In some scenarios, flooding the area with water can induce polymerization, and the resulting cured, non-hazardous material can be scraped and disposed of. farnell.com The substance is considered a water-polluting material, and large releases may be harmful to the environment. carross.eu During cleanup, the use of spark-proof tools may be necessary, and it's noted there is a risk of dust explosion. carross.euchemicalbook.com

Environmental Distribution and Partitioning of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

Once released, the distribution of this compound is governed by its physicochemical properties. Its very low water solubility and high adsorption coefficient are key factors in its environmental partitioning. industrialchemicals.gov.au

The compound's potential for atmospheric transport is low due to its very low vapor pressure. industrialchemicals.gov.au However, it can become airborne as a dust or spray. carlroth.comfarnell.comchemicalbook.com Safety guidelines recommend avoiding the inhalation of its vapors, spray, or dust. carlroth.comfarnell.comchemicalbook.com The particle size distribution, which includes fine particles, suggests that transport via dust is possible. industrialchemicals.gov.au In case of a fire, hazardous combustion gases or vapors can be produced. chemicalbook.com

Physicochemical Properties Relevant to Atmospheric Transport

Property Value Reference
Vapor Pressure 5 x 10⁻¹⁰ kPa at 25°C industrialchemicals.gov.au
Appearance White to yellowish powder industrialchemicals.gov.au

| Particle Size | 10.1% < 4 μm | industrialchemicals.gov.au |

The behavior of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide in water is characterized by extremely low solubility. industrialchemicals.gov.au This property significantly limits its mobility in the aqueous phase and its potential for hydrolysis. industrialchemicals.gov.aunih.gov Testing for hydrolysis was deemed unnecessary due to this low solubility, and hydrolysis is not expected to be a significant fate process. industrialchemicals.gov.au The compound is not expected to be acutely harmful to aquatic organisms, as no toxic effects are observed within its range of solubility. carlroth.com Due to its high partition coefficient (log Pow) and adsorption coefficient (log Koc), it is expected to be immobile in soil, strongly adsorbing to soil and sediment instead of remaining in the water column. industrialchemicals.gov.au

Properties Related to Aqueous Behavior

Property Value Reference
Water Solubility < 0.1 mg/L at 20°C industrialchemicals.gov.au
0.8 μg/L industrialchemicals.gov.au
100 μg/L at 20-21°C chembk.com
Partition Coefficient (log Pow) 5.77 industrialchemicals.gov.au
Adsorption Coefficient (log Koc) 3.85 industrialchemicals.gov.au

| Hydrolysis | Not expected to be significant | industrialchemicals.gov.au |

Sorption and Desorption Processes in Soil and Sediment Matrices

The mobility and distribution of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment. The compound's high affinity for organic matter in these matrices limits its transport and bioavailability.

Research has determined the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound, which is a key indicator of its tendency to adsorb to soil and sediment. A study reported a log Koc value of 3.85, determined by the HPLC screening method. fcad.com This value suggests that Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is expected to be immobile in soil. fcad.com Its very low water solubility, reported as less than 0.1 mg/L at 20°C, further contributes to its strong adsorption to soil particles and sediments, minimizing its potential for leaching into groundwater. fcad.com

Should uncured products containing this chemical be disposed of in a landfill, it is anticipated that the compound would be readily adsorbed to the soil due to its physicochemical properties. fcad.com The low potential for desorption means that once bound to soil or sediment particles, it is likely to remain in that environmental compartment.

Table 1: Sorption Properties of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

PropertyValueMethodReference
Log Koc3.85HPLC screening fcad.comnih.gov
Water Solubility< 0.1 mg/L at 20°C fcad.com
Mobility in Soil Immobile fcad.com

Environmental Persistence and Degradation Processes of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

The persistence of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide in the environment is dictated by its resistance to and susceptibility to various degradation processes. As a photoinitiator, its primary degradation route is through photochemical reactions, while it exhibits significant resistance to both biotic and certain abiotic degradation pathways.

Photodegradation Mechanisms in Aquatic and Terrestrial Environments

Photodegradation is the most significant degradation pathway for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide in the environment. fcad.com This is a direct consequence of its function as a photoinitiator, designed to absorb ultraviolet (UV) radiation and generate reactive species. guidechem.com The compound has wavelength absorption peaks at approximately 370 nm and 405 nm, with a maximum absorption wavelength extending to 450 nm. made-in-china.com

Upon exposure to UV light, Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide undergoes a process known as alpha-cleavage. rsc.org This involves the homolytic cleavage of the carbon-phosphorus (C-P) bond. rsc.org This cleavage results in the formation of highly reactive free radicals: two trimethylbenzoyl radicals and one phenylphosphonyl radical. made-in-china.com

In aquatic environments , the very low water solubility of the compound means that photodegradation will primarily occur at the water's surface or in the water column where suspended particles to which it is adsorbed are exposed to sunlight. The generated free radicals are highly reactive and will quickly engage in further reactions with other molecules present in the water or with each other.

In terrestrial environments , if the compound is present on the soil surface, it is expected to degrade rapidly upon exposure to natural light. fcad.com The radical fragments generated will interact with soil components. The ultimate fate of the chemical is intrinsically linked to the fate of the products in which it is used; within cured coatings or plastics, the free radicals are consumed during the polymerization process, and any residual organo-phosphorus compounds are encased within the polymer matrix, limiting their migration and subsequent degradation. industrialchemicals.gov.au Residual photoinitiators and their fragments from exterior coatings can, however, be susceptible to further UV-induced degradation over time. uvebtech.com

Biotic Transformation and Biodegradation Potential in Microbial Systems

Studies on the biodegradability of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide indicate that it is not readily biodegradable. In an OECD Test for Ready Biodegradability (specifically, the CO2 Evolution Test, Modified Sturm, TG 301B), the compound showed negligible biodegradation, with a cumulative CO2 production of only 1% of the theoretical value after 28 days. fcad.comwikipedia.org The test also determined that the chemical was not inhibitory to the activity of the inoculum used. fcad.com

The low water solubility and high adsorption coefficient also limit the bioavailability of the compound to microorganisms, further hindering biodegradation. While the compound has a log Pow value of 5.77, suggesting a potential for bioaccumulation, its very low water solubility and rapid photodegradation are expected to limit this in the environment. fcad.com A bioconcentration factor (BCF) of less than 5 has been reported, supporting a low potential for bioaccumulation. epa.gov

Table 2: Biodegradation Data for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

TestDurationResultConclusionReference
OECD 301B (CO2 Evolution)28 days1% of theoretical CO2 productionNot readily biodegradable fcad.comwikipedia.org

Advanced Analytical Methodologies for Phenyl Bis 2,4,6 Trimethylbenzoyl Phosphine Oxide

Chromatographic Techniques for the Separation and Quantification of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

Chromatographic methods are essential for separating Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide from complex matrices, such as photocurable resins, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide. Reversed-phase HPLC methods are commonly utilized, offering excellent separation of the photoinitiator from other components in a formulation.

A typical HPLC analysis may employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is often performed using a Diode Array Detector (DAD), which allows for the simultaneous acquisition of absorbance spectra over a range of wavelengths. This is particularly useful for confirming the identity of the analyte and assessing the purity of the peak. The absorption maxima for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide are in the UV-A and near-visible region, with significant absorbance around 365-416 nm. jst.go.jp For quantitative analysis, a specific wavelength, often the absorption maximum, is selected for monitoring.

Table 1: Illustrative HPLC-DAD Parameters for Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Diode Array Detector (DAD)
Wavelength 370 nm
Column Temperature 30 °C

This table presents a typical set of starting parameters for the HPLC analysis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique for the analysis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, particularly for identifying and quantifying it in various matrices. Due to the relatively high molecular weight and polarity of the compound, a high-temperature capillary GC column is typically required.

The mass spectrometer provides detailed structural information by fragmenting the molecule and detecting the resulting ions. This allows for highly selective and sensitive detection. The fragmentation pattern of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide in the mass spectrometer is characteristic and can be used for its unambiguous identification.

Table 2: Typical GC-MS Operating Conditions

ParameterValue
GC Column High-temperature capillary column (e.g., DB-5HT)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Temperature gradient (e.g., 100 °C to 320 °C)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

This table outlines common parameters for the GC-MS analysis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing polymers. When Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is covalently bound to a polymer chain, SEC is used to determine the molecular weight distribution of the resulting polymer.

The principle of SEC is based on the separation of molecules according to their hydrodynamic volume in solution. Larger molecules (higher molecular weight polymers) elute from the column earlier than smaller molecules. By using a UV detector set to a wavelength where the photoinitiator moiety absorbs, it is possible to confirm the presence of the photoinitiator on the polymer backbone across the molecular weight distribution. This is particularly useful for analyzing macromolecular photoinitiators or for studying the incorporation of a polymerizable photoinitiator into a polymer chain.

Spectroscopic Methods for Structural Elucidation and Characterization of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H NMR provides information on the number and types of protons in the molecule. The spectrum of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide shows characteristic signals for the aromatic protons of the phenyl and trimethylbenzoyl groups, as well as the methyl protons.

¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons.

³¹P NMR is particularly useful for phosphorus-containing compounds. Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of a phosphine (B1218219) oxide environment. A ³¹P NMR spectrum of a water-soluble derivative of BAPO showed a signal at 6.58 ppm, compared to 6.98 ppm for BAPO itself. beilstein-journals.org

Table 3: Representative NMR Spectral Data for a Bisacylphosphine Oxide Derivative (in CDCl₃) beilstein-journals.org

NucleusChemical Shift (δ, ppm)
³¹P ~6.6 - 7.0
¹³C (Carbonyl) ~216
¹H (Aromatic) Multiplets in the aromatic region
¹H (Methyl) Singlets for the methyl groups

This table provides representative chemical shift ranges for the key functional groups in a bisacylphosphine oxide structure similar to Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The FT-IR spectrum of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically observed in the region of 1650-1700 cm⁻¹. The P=O stretching vibration also gives rise to a characteristic absorption band. Other bands corresponding to C-H and aromatic C=C stretching and bending vibrations are also present.

Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrational modes of the molecule. It is particularly useful for studying polymerization processes in real-time. For example, the disappearance of the C=C stretching band of an acrylate (B77674) monomer can be monitored to determine the degree of conversion during photopolymerization initiated by Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide. semanticscholar.org

Table 4: Key Vibrational Frequencies for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (Carbonyl) Stretching1650 - 1700
P=O (Phosphine Oxide) Stretching1150 - 1250
Aromatic C=C Stretching1450 - 1600
C-H (Aromatic) Stretching3000 - 3100
C-H (Methyl) Stretching2850 - 3000

This table lists the expected approximate wavenumbers for the major functional groups in Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within the Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide molecule. The compound exhibits significant absorption in the near-UV and visible regions of the electromagnetic spectrum, a property that is fundamental to its function as a photoinitiator. The UV-Vis absorption spectrum is characterized by broad bands that arise from various electronic transitions within the molecule's chromophores.

The primary electronic transitions responsible for the absorption profile of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide are π → π* and n → π* transitions. The benzoyl and phenyl groups contain aromatic π systems, and the carbonyl groups possess non-bonding (n) electrons. The π → π* transitions, which are typically of high intensity, occur in the aromatic rings. The n → π* transitions, associated with the carbonyl groups, are generally of lower intensity and occur at longer wavelengths.

The absorption spectrum of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide shows a broad absorption range, which is advantageous for its application in UV curing processes. mdpi.com Different sources report slightly varying absorption maxima, which can be influenced by the solvent used for analysis. Generally, the absorption range is noted to be between 365–416 nm. mdpi.com One source reports an absorbance maximum at 400 nm, while another indicates it at 371 nm. mdpi.com A local absorption maximum in the visible spectrum has also been observed at 405 nm. chemicalbook.com Research has shown that in a poly(ethylene glycol) diacrylate (PEGDA) 250 matrix, the absorption spectrum covers wavelengths from approximately 320 nm to 500 nm. researchgate.net

Table 1: UV-Vis Absorption Data for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

Absorption RangeReported Absorption Maximum (λmax)
365–416 nm400 nm
371 nm
405 nm
320–500 nm (in PEGDA 250)Not specified

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide through fragmentation analysis. The nominal molecular weight of this compound is 418.47 g/mol , corresponding to its molecular formula C26H27O3P. nih.govfishersci.ca

The primary fragmentation pathway for acylphosphine oxides involves the cleavage of the carbon-phosphorus bond, a process known as alpha-cleavage. mdpi.com This is a key step in its function as a photoinitiator, as it generates reactive free radicals. mdpi.com In mass spectrometry, this cleavage would lead to the formation of characteristic fragment ions.

Expected key fragmentation patterns would include:

Cleavage of the C-P bond: This would result in the formation of a 2,4,6-trimethylbenzoyl radical and a corresponding phosphinoyl radical. The detection of ions corresponding to these fragments would be a strong indicator of the compound's identity.

Loss of carbonyl groups: Fragmentation involving the loss of one or both carbonyl (CO) groups from the trimethylbenzoyl moieties is also a likely event.

Fragmentation of the phenyl group: The phenyl group attached to the phosphorus atom can also undergo fragmentation.

For a closely related compound, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, predicted GC-MS data indicates the fragmentation patterns that can be expected. massbank.eu Analysis by techniques such as LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry would provide high-resolution mass data, enabling the confirmation of the elemental composition of the parent ion and its fragments.

Sample Preparation Strategies for Diverse Matrices Containing Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

The effective analysis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide in various samples, such as polymers, inks, and environmental matrices, is highly dependent on the sample preparation strategy. The goal is to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

Extraction Techniques from Solid and Liquid Samples

The choice of extraction technique depends on the nature of the sample matrix (solid or liquid) and the physicochemical properties of the analyte, such as its solubility. Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is soluble in organic solvents like acetone, acetonitrile, and toluene (B28343).

For solid samples , such as cured polymers or plastics, ultrasonic extraction is a common and effective method. This technique uses high-frequency sound waves to facilitate the penetration of the solvent into the sample matrix and enhance the dissolution of the analyte. Dichloromethane is a solvent that has been used for the ultrasonic extraction of a similar phosphine oxide compound from plastic products.

For liquid samples , such as liquid formulations or extracts, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are widely employed.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. Given the hydrophobic nature of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, it would preferentially partition into a nonpolar organic solvent from an aqueous matrix.

Solid-Phase Extraction (SPE): SPE is a highly efficient technique for both extraction and clean-up. It utilizes a solid sorbent material packed in a cartridge to retain the analyte from a liquid sample. For a nonpolar compound like Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, a reversed-phase sorbent (e.g., C18) would be suitable. The analyte is adsorbed onto the sorbent, interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. This technique is particularly useful for extracting trace amounts of organic compounds from aqueous samples. dtic.mil

Another versatile and rapid extraction method that has gained popularity for the analysis of photoinitiators in complex matrices like food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netnih.govnih.gov This approach typically involves an initial extraction with acetonitrile followed by a clean-up step using a dispersive SPE with a combination of sorbents. nih.gov

Clean-up and Concentration Methods

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis. SPE, as mentioned above, serves as an excellent clean-up technique. In the QuEChERS method, sorbents like primary secondary amine (PSA) are used to remove fatty acids and other interferences. nih.gov

After extraction and clean-up, the sample extract may need to be concentrated to increase the analyte concentration to a level detectable by the analytical instrument. Common concentration techniques include:

Evaporation under a gentle stream of nitrogen: This is a widely used method to reduce the volume of the solvent.

Rotary evaporation: This technique is suitable for larger volumes of solvent and involves evaporation under reduced pressure.

These concentration methods are crucial for achieving low detection limits in trace analysis. acs.orgacs.org

Method Validation, Quality Assurance, and Quality Control in Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves establishing key performance characteristics to demonstrate that the method is reliable, accurate, and precise. Quality assurance (QA) and quality control (QC) measures are implemented to ensure that the analytical results are consistently of high quality.

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

Several approaches can be used to determine the LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. sepscience.comtbzmed.ac.iryoutube.com The latter is a commonly used statistical method where:

LOD ≈ 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

LOQ ≈ 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

For the analysis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide and related photoinitiators, various LOD and LOQ values have been reported depending on the analytical technique and the matrix.

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide and Related Compounds

Analytical TechniqueMatrixAnalyteLODLOQ
HPLC-DADNot specifiedPhenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxideNot specified0.5 µg/Media analytice.com
LC-MS/MSPackaged FoodPhotoinitiatorsNot specified0.1 to 5.0 µg/kg researchgate.net

These values demonstrate the high sensitivity that can be achieved with modern analytical instrumentation, allowing for the detection and quantification of trace levels of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide in various complex samples. The validation of these limits is a cornerstone of ensuring the quality and reliability of the analytical data.

Accuracy, Precision, and Robustness Studies

The validation of analytical methodologies for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is crucial to ensure reliable and accurate quantification in various matrices. These validation studies typically assess the method's accuracy, precision, and robustness, providing confidence in the data generated. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), often coupled with mass spectrometry (MS), are common techniques for these analyses.

Accuracy

The accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. For the analysis of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, also known as Irgacure 819, in food packaging simulants, accuracy has been demonstrated through such experiments.

In a study evaluating the migration of 13 photoinitiators from polyethylene food packaging, the average recoveries for the analytes, including Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, were found to be in the range of 81.8% to 114.5% at three different spiked levels in polycarbonate. researchgate.net This indicates a good level of accuracy for the supercritical fluid chromatography combined with photodiode array detector and tandem mass spectrometry (SFC-PDA-MS/MS) method.

Table 1: Accuracy of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Analysis by SFC-PDA-MS/MS

Parameter Result
Matrix Polycarbonate
Spiked Levels 3

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative analysis of migrants in food packaging, including Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide. The repeatability of the method was assessed by performing five repeat injections of a standard solution close to the limit of quantitation. The resulting coefficient of variation was less than 10%, demonstrating good repeatability. algimed.com

Another study utilizing SFC-PDA-MS/MS reported intra-day and inter-day precisions for six replicate analyses to be below 15.0%. researchgate.net This level of precision is considered acceptable for trace analysis of photoinitiators in complex matrices.

Table 2: Precision of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Analysis

Analytical Method Precision Type Number of Replicates Result (%CV or %RSD)
LC-MS/MS Repeatability 5 < 10% algimed.com
SFC-PDA-MS/MS Intra-day Precision 6 < 15.0% researchgate.net

Robustness

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. While specific robustness studies for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide are not extensively detailed in the provided search results, the successful application of these methods across different laboratories and for various sample types suggests a degree of robustness.

For instance, the LC-MS/MS method for food packaging migrants was shown to be effective for four common food packaging materials, indicating its applicability to different sample matrices. algimed.com The consistent performance of these chromatographic methods in migration studies, which involve varied experimental conditions, further points towards their robustness.

Table 3: Mentioned Compound Names

Compound Name
Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide

Research Gaps and Future Perspectives in the Study of Phenyl Bis 2,4,6 Trimethylbenzoyl Phosphine Oxide

Unexplored Synthetic Pathways and Novel Derivative Synthesis

Current synthetic routes to Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide, while established, present opportunities for optimization and innovation. A high-yield synthesis involves the reaction of phenyldichlorophosphane with sodium, followed by protonation, reduction, and subsequent reaction with 2,4,6-trimethylbenzoylchloride and oxidation. researchgate.net Another patented method utilizes 2,4,6-trimethylbenzaldehyde (B22134) and phenylphosphine (B1580520) oxide in a condensation reaction followed by oxidation, which avoids the need for extraction and solvent replacement. google.com

However, there is a need for more environmentally friendly and cost-effective synthetic strategies. google.com Exploring alternative starting materials and catalysts could lead to greener processes. For instance, a chlorine-free, one-pot, three-component reaction of white phosphorus, dilithio reagents, and acyl chlorides has been proposed for synthesizing similar acylphosphine oxides, suggesting a potential avenue for Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide synthesis. researchgate.net

Furthermore, the synthesis of novel derivatives of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is a promising area of research. researchgate.net By modifying the substituents on the phenyl or benzoyl rings, it may be possible to fine-tune the compound's properties, such as its absorption wavelength, initiation efficiency, and solubility. researchgate.netgoogle.com For example, the synthesis of cyclic analogues, known as cyclo-bis(acyl)phosphine oxides (CBAPOs), has been shown to result in compounds with long maximum absorption wavelengths. researchgate.netresearchgate.net The development of such derivatives could expand the applications of this class of photoinitiators, including in 3D printing and for creating materials with enhanced properties. researchgate.netalfa-chemistry.com

Table 1: Examples of Synthesized Derivatives and their Potential Advantages

Derivative ClassModificationPotential AdvantageReference
Substituted BAPOsVaried substituents on the phosphonyl moietyImproved stability and initiation performance researchgate.net
Cyclic BAPOs (CBAPOs)Cyclic structureLonger absorption wavelengths researchgate.netresearchgate.net
Naphthyl-based Acylphosphine OxidesIncorporation of naphthyl groupsHigher molar absorption coefficients and wider absorption wavelengths researchgate.net

Advanced Mechanistic Insights into Complex Photochemical Processes

The fundamental photochemical process of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide involves α-cleavage upon absorption of light, generating free radicals that initiate polymerization. mdpi.comacs.org This process occurs from the triplet state, with the rate of intersystem crossing from the singlet state being a limiting factor. acs.org

While the primary mechanism is understood, a more detailed picture of the complex photochemical and photophysical events is still needed. Femtosecond UV-pump IR-probe spectroscopy has been used to unravel the primary processes in great detail, revealing transient spectra and kinetic traces of the involved radicals. u-strasbg.fr However, further investigations using advanced spectroscopic techniques could provide a more complete understanding of the non-adiabatic transitions and the dynamics of the radical formation. u-strasbg.fr

Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, can complement experimental work by providing theoretical insights into the electronic structure, absorption spectra, and bond dissociation energies of the molecule and its derivatives. researchgate.net Such studies can help in designing new photoinitiators with improved efficiency and specific absorption characteristics. researchgate.net

Comprehensive Understanding of Long-Term Environmental Fate and Bioavailability

The environmental fate and bioavailability of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide and its degradation products are of increasing concern. While it is known to be a component in various consumer products, including nail polish and coatings, its long-term impact on the environment is not fully understood. industrialchemicals.gov.au The compound is expected to be largely consumed during the polymerization process, with only small residual amounts remaining. industrialchemicals.gov.au

However, studies on its biodegradation, hydrolysis, and phototransformation in water and soil are crucial to assess its persistence and potential for bioaccumulation. europa.eu The European Chemicals Agency (ECHA) registration dossier indicates that data on these aspects are available, but a comprehensive public understanding is still developing. europa.eueuropa.eu Research is needed to identify the degradation products and their potential toxicity. dcu.ie

The water solubility of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide is reported to be very low, which may limit its mobility in the environment. industrialchemicals.gov.au However, its potential to cause long-lasting harmful effects to aquatic life has been noted. nih.govredox.com Therefore, more extensive ecotoxicological studies are required to establish a complete environmental risk profile.

Integration of Multidisciplinary Approaches in Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide Research

A holistic understanding of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide necessitates the integration of knowledge from various scientific disciplines. scispace.com Chemistry, physics, materials science, and environmental science all have crucial roles to play.

For instance, combining synthetic chemistry with materials science can lead to the development of novel composites and 3D-printed materials with tailored properties. sigmaaldrich.comresearchgate.net The use of this photoinitiator in dental composites is an excellent example of a multidisciplinary application where its mechanical and aesthetic properties are of paramount importance. mdpi.comnih.gov

Furthermore, collaboration between analytical chemists and environmental scientists is essential for developing methods to detect and quantify the compound and its byproducts in various environmental matrices. This interdisciplinary approach will be vital for assessing its environmental impact and ensuring its safe use.

Emerging Analytical Techniques for Trace Analysis

The development of sensitive and selective analytical methods is crucial for monitoring the presence of Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide and its degradation products in various samples, including industrial formulations, cured materials, and environmental samples. dcu.ie

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of this compound. sielc.commdpi.com For instance, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid. sielc.com

Emerging analytical techniques offer the potential for even greater sensitivity and specificity. Techniques such as liquid chromatography-mass spectrometry (LC-MSn) are powerful tools for identifying and quantifying trace amounts of the compound and its migrants from food contact materials. mdpi.com Other advanced methods like matrix-assisted laser desorption/ionization (MALDI) and various spectroscopic techniques can provide detailed structural information. dcu.iemdpi.com The development and application of these advanced analytical methods will be critical for future research and regulatory monitoring.

Q & A

Q. What are the standard analytical techniques for characterizing Einecs 278-832-0, and how should researchers select the most appropriate method?

Methodological Answer: To characterize this compound, use techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Selection depends on factors like sample stability, detection limits, and available instrumentation. For example, HPLC is preferred for quantifying impurities, while X-ray crystallography may be necessary for absolute configuration determination. Always validate methods using certified reference materials and replicate measurements to ensure reproducibility .

Technique Purpose Detection Limit Key Considerations
NMRStructural analysis~0.1 mgRequires pure sample; non-destructive.
HPLCPurity assessment~0.01%Optimize mobile phase for compound solubility.
MSMolecular weight~1 ppmCompatible with ionization methods (ESI, MALDI).

Q. What experimental protocols are recommended for synthesizing this compound to ensure reproducibility?

Methodological Answer: Follow peer-reviewed synthetic routes with documented yields and purity data. Include step-by-step details on reaction conditions (temperature, solvent, catalyst), purification methods (recrystallization, column chromatography), and characterization benchmarks (e.g., melting point, spectroscopic data). Use internal standards and control experiments to identify side reactions. Document deviations rigorously and cross-validate results with independent replicates .

Q. How should researchers handle safety and ethical considerations when working with this compound?

Methodological Answer: Consult safety data sheets (SDS) for toxicity, flammability, and disposal guidelines. Implement engineering controls (fume hoods) and personal protective equipment (PPE). For ethical compliance, ensure proper waste management and adherence to institutional review board (IRB) protocols if human/animal studies are involved. Maintain a lab notebook to record safety incidents and mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

Q. What strategies optimize the synthesis of this compound for higher yield and reduced by-products?

Methodological Answer: Employ design of experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy). Compare results with computational models (DFT calculations) to predict energetically favorable pathways .

Q. How should researchers design multi-variable experiments to study the thermal stability of this compound?

Methodological Answer: Define independent variables (temperature, pressure, humidity) and dependent outcomes (decomposition rate, by-product formation). Use a factorial design to explore interactions between variables. Conduct accelerated stability studies under controlled conditions (e.g., thermogravimetric analysis, TGA) and validate with long-term storage trials. Apply Arrhenius kinetics to extrapolate shelf-life predictions .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply ANOVA for comparing multiple groups and post-hoc tests (Tukey’s HSD) to identify significant differences. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize clinical relevance .

Cross-Disciplinary and Validation Questions

Q. How can computational chemistry methods enhance the experimental study of this compound?

Methodological Answer: Integrate molecular docking to predict binding affinities or density functional theory (DFT) to simulate reaction mechanisms. Validate computational predictions with experimental data (e.g., kinetic isotope effects for mechanistic studies). Use software like Gaussian or Schrödinger Suite, ensuring parameterization aligns with experimental conditions (solvent, pH) .

Q. What steps ensure ethical access to and citation of existing data on this compound?

Methodological Answer: Contact original authors for raw datasets or access repositories like ChemSpider or PubChem. Cite primary sources and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For unpublished data, obtain written permission and include a data-sharing agreement in supplementary materials .

Q. How should researchers address methodological flaws identified in prior studies on this compound?

Methodological Answer: Conduct a systematic literature review to catalog limitations (e.g., small sample sizes, uncontrolled variables). Design follow-up experiments to address gaps, using blinded protocols and independent replication. Publish negative results to prevent publication bias and contribute to meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.